4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid
Overview
Description
4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid is a chemical compound with the molecular formula C₁₁H₆F₃NO₄ and a molecular weight of 273.17 g/mol It is a quinoline derivative that features a trifluoromethoxy group at the 8th position, a hydroxy group at the 4th position, and a carboxylic acid group at the 3rd position
Preparation Methods
The synthesis of 4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid can be achieved through several synthetic routes. . The reaction conditions typically involve the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity for its targets, while the hydroxy and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions .
Comparison with Similar Compounds
4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid can be compared with other quinoline derivatives, such as:
- 4-Hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylic acid
- 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid
- 4-Hydroxy-6-methylquinoline-3-carboxylic acid
These compounds share similar structural features but differ in the position and nature of the substituents. The presence of the trifluoromethoxy group at the 8th position in this compound imparts unique chemical and biological properties, making it distinct from its analogs .
Properties
IUPAC Name |
4-oxo-8-(trifluoromethoxy)-1H-quinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO4/c12-11(13,14)19-7-3-1-2-5-8(7)15-4-6(9(5)16)10(17)18/h1-4H,(H,15,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAQOAIXSLIRCTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(F)(F)F)NC=C(C2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50653787 | |
Record name | 4-Oxo-8-(trifluoromethoxy)-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50653787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40516-40-3 | |
Record name | 4-Hydroxy-8-(trifluoromethoxy)-3-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40516-40-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Oxo-8-(trifluoromethoxy)-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50653787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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